4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid
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Overview
Description
4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a 1,3,5-triazinane ring with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazine compounds. One common method is the aminomethylation of thiourea with aqueous formaldehyde and amino acids, resulting in the formation of triazinan-1-yl-substituted acids . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a triazinane derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Triazinane derivatives.
Substitution: Halogenated or nitro-substituted benzoic acids.
Scientific Research Applications
Chemistry: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi . It shows promise as a potential antimicrobial agent due to its ability to inhibit the growth of pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial drugs .
Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific properties, such as corrosion inhibitors .
Mechanism of Action
The mechanism of action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells.
Comparison with Similar Compounds
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-acetic acid
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-propanoic acid
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-butyric acid
Comparison: Its unique structure also allows for specific interactions with biological targets, making it a valuable compound for research in antimicrobial activity and materials science .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(4-sulfanylidene-1,3,5-triazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C10H11N3O2S/c14-9(15)7-1-3-8(4-2-7)13-5-11-10(16)12-6-13/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
InChI Key |
NBUBFRZAEIMDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)NCN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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